2,3-Dihydro-1-benzofuran-5-sulfonyl azide
Overview
Description
2,3-Dihydro-1-benzofuran-5-sulfonyl azide is a useful research compound. Its molecular formula is C8H7N3O3S and its molecular weight is 225.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that some substituted benzofurans have shown significant cell growth inhibitory effects on various types of cancer cells .
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological and pharmacological activities .
Biochemical Pathways
Benzofuran and its derivatives are known to be present in many drugs due to their versatility and unique physicochemical properties .
Pharmacokinetics
It’s known that benzofuran derivatives can be toxic to host cells after long-term administration .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects on various types of cancer cells .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1-benzofuran-5-sulfonyl azide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in free radical reactions, where it can undergo nucleophilic substitution and oxidation . The interactions of this compound with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with cellular proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the rapid influx of sodium ions in myocardial conduction fibers, thereby affecting the conduction velocity and reducing the autonomy of the sinus node . These effects can lead to alterations in cellular homeostasis and potentially impact cell viability and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzyme activity or the activation of signaling pathways . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anti-tumor activities . At high doses, this compound can cause toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the biological response to the compound changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in metabolic reactions . The effects of this compound on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway and the presence of other interacting compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to different cellular compartments, where it can accumulate and exert its biological effects . The localization and accumulation of this compound can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
N-diazo-2,3-dihydro-1-benzofuran-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c9-10-11-15(12,13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEZLXZQPXXDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.